molecular formula C20H25N3O2 B4619910 N-(3-methoxyphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide

N-(3-methoxyphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide

Cat. No. B4619910
M. Wt: 339.4 g/mol
InChI Key: LSHMUSYJBMSVHM-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide is part of a class of compounds that have been explored for their potential biological activities and chemical properties. The literature includes research on similar compounds with methoxyphenyl and methylbenzyl groups attached to a piperazine ring, which are investigated for various bioactivities and chemical behaviors.

Synthesis Analysis

The synthesis of compounds related to N-(3-methoxyphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide involves multi-step chemical reactions, starting from basic building blocks to achieve the desired structure. The synthetic pathways often include reactions such as alkylation, amidation, and coupling reactions, providing insights into the methodologies used to construct such complex molecules (Mokrov et al., 2019).

Scientific Research Applications

Bioactivity and Therapeutic Potential A broad range of studies have highlighted the bioactivity of compounds structurally related to N-(3-methoxyphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide. For instance, bis(heteroaryl)piperazines (BHAPs), which share a similar piperazine backbone, have been identified as potent inhibitors of HIV-1 reverse transcriptase, suggesting potential therapeutic applications in antiretroviral therapy (Romero et al., 1994). Another study synthesized novel heterocyclic compounds derived from visnaginone and khellinone, displaying anti-inflammatory and analgesic activities, indicating the versatility of this chemical framework in medicinal chemistry applications (Abu‐Hashem et al., 2020).

Chemical Synthesis and Modification Research has also delved into the synthesis and structural modification of piperazine derivatives to explore their pharmacological properties. For example, modifications of the aromatic ring linked to the N-1 piperazine ring have led to the identification of derivatives with moderate to high affinity for dopamine D(3) receptors, underscoring the impact of chemical modifications on receptor affinity and selectivity (Leopoldo et al., 2002).

Antimicrobial and Anticancer Activities The exploration of piperazine derivatives in the context of antimicrobial and anticancer activities has revealed promising outcomes. Novel Mannich bases incorporating piperazine were synthesized and evaluated for their cytotoxic/anticancer and carbonic anhydrase inhibitory effects, presenting a potential pathway for the development of new therapeutic agents (Gul et al., 2019).

Radiolabeled Compounds for PET Studies Piperazine derivatives have also been radiolabeled for use in positron emission tomography (PET) to study serotonergic neurotransmission, demonstrating the utility of these compounds in neuroscientific research and the development of diagnostic tools (Plenevaux et al., 2000).

properties

IUPAC Name

N-(3-methoxyphenyl)-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-16-6-3-4-7-17(16)15-22-10-12-23(13-11-22)20(24)21-18-8-5-9-19(14-18)25-2/h3-9,14H,10-13,15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHMUSYJBMSVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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